![molecular formula C13H21BN2O2 B1393527 N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1036991-24-8](/img/structure/B1393527.png)
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. The physical and chemical properties of “N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” are not clearly documented in the available literature .
Scientific Research Applications
Fluorescence Probes for Hydrogen Peroxide Detection
One significant application of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is in the synthesis of boronate ester fluorescence probes. These probes have been synthesized for the detection of hydrogen peroxide (H2O2). Different derivatives of the compound show various fluorescence responses towards H2O2, indicating its potential in sensitive and selective detection applications (Lampard et al., 2018).
Crystal Structure and DFT Study
This compound has been studied for its crystal structure and density functional theory (DFT) calculations. The studies focus on its physical and chemical properties, providing insights into its stability and reactivity. Such studies are crucial for understanding how it can be utilized in various chemical reactions and processes (Huang et al., 2021).
Coordination Polymer Formation
The compound has been used in the synthesis of coordination polymers, particularly involving cobalt(II). The study demonstrates its utility in forming complex structures with potential applications in material science and catalysis (Al-Fayaad et al., 2020).
Synthesis of Novel Compounds
It also finds use in the synthesis of various novel compounds. For instance, its derivative was used in the synthesis of pirfenidone structural isosteres, indicating its role in the development of new therapeutic agents (Abd El Kader et al., 2012).
Suzuki–Miyaura Borylation Reactions
The compound plays a role in palladium-catalyzed Suzuki–Miyaura borylation reactions. This is significant in pharmaceutical industry for synthesizing various active agents, showcasing its importance in drug development and medicinal chemistry (Sanghavi et al., 2022).
Molecular Orbital Studies
There have been molecular orbital studies comparing different pyridinylboron derivatives, including this compound, to understand their structural differences and implications on chemical reactivity (Sopková-de Oliveira Santos et al., 2003).
Antifungal and Antibacterial Properties
Research also explores its potential in creating compounds with antifungal and antibacterial properties, showing its relevance in the development of new antimicrobial agents (Irving et al., 2003).
DNA Cleavage Studies
This compound is involved in studies related to DNA cleavage, which is vital for understanding genetic processes and developing therapeutic strategies (Babu et al., 2017).
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent in organic synthesis , suggesting that its targets could be a variety of organic compounds depending on the specific reaction.
Mode of Action
This compound is often used in Suzuki-Miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In these reactions, the boronic ester group of the compound interacts with a palladium catalyst, undergoing transmetalation . This process involves the transfer of an organic group from boron to palladium, forming a new carbon-carbon bond .
Biochemical Pathways
In the context of suzuki-miyaura coupling reactions, it plays a crucial role in the formation of new carbon-carbon bonds , which is a fundamental process in organic synthesis.
Result of Action
In Suzuki-Miyaura coupling reactions, the use of this compound results in the formation of new carbon-carbon bonds . This is a key step in the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known that the compound should be stored under inert gas and away from light and air . Furthermore, the compound’s reactivity in Suzuki-Miyaura coupling reactions can be affected by the presence of other reagents, the temperature, and the pH of the reaction environment .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic and amidation reactions, which are crucial for the synthesis of organic intermediates . The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of specific genes, leading to changes in cellular behavior and function . Additionally, it has been found to impact cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, which can lead to enzyme inhibition or activation . This compound has been shown to inhibit certain enzymes by forming stable complexes, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been observed to exhibit changes in stability and degradation. In in vitro studies, it has been found to degrade slowly, maintaining its activity for extended periods . In in vivo studies, long-term exposure to this compound has been associated with sustained effects on cellular function, indicating its potential for prolonged biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit minimal toxic effects, while higher doses can lead to adverse effects . Threshold effects have been observed, where a specific dosage range results in significant biochemical changes, beyond which toxicity becomes apparent. These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in metabolic processes . For example, it has been shown to participate in the hydroboration of alkyl or aryl alkynes and alkenes, a reaction catalyzed by transition metal catalysts . These interactions can influence metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound has been found to localize in specific cellular compartments, where it accumulates and exerts its biochemical effects. The distribution pattern is influenced by its interactions with cellular transport mechanisms, which facilitate its movement across cellular membranes.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function . This compound has been observed to localize in specific organelles, such as the nucleus and mitochondria, where it can interact with target biomolecules. Post-translational modifications and targeting signals play crucial roles in directing this compound to its specific subcellular locations, thereby influencing its biochemical activity.
properties
IUPAC Name |
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-8-11(15-9-10)16(5)6/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAMKARQFVLMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679753 | |
Record name | N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1036991-24-8 | |
Record name | N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.